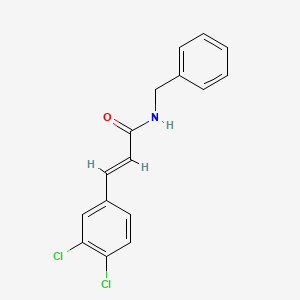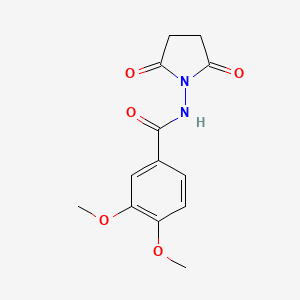
N-benzyl-3-(3,4-dichlorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-(3,4-dichlorophenyl)acrylamide, also known as BDAA, is a synthetic compound that has gained attention in the scientific community due to its potential biological and medicinal applications. This compound belongs to the class of acrylamides, which are widely used in the chemical industry for their ability to polymerize and form hydrogels. BDAA has been found to possess unique properties that make it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of N-benzyl-3-(3,4-dichlorophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of using N-benzyl-3-(3,4-dichlorophenyl)acrylamide in lab experiments is its high purity and solubility in organic solvents. This makes it easy to prepare and use in various assays and experiments. However, one limitation of this compound is its potential toxicity, which must be carefully monitored when using it in cell culture or animal studies.
Direcciones Futuras
There are several potential future directions for research involving N-benzyl-3-(3,4-dichlorophenyl)acrylamide. One area of interest is its potential use in the treatment of cancer, particularly as a chemotherapeutic agent. Another area of interest is its potential use in the development of new anti-inflammatory drugs. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine and biotechnology.
In conclusion, this compound is a promising compound that has gained attention in the scientific community due to its potential biological and medicinal applications. Its unique properties make it a promising candidate for various research applications, including the development of new drugs and therapies. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine and biotechnology.
Métodos De Síntesis
The synthesis of N-benzyl-3-(3,4-dichlorophenyl)acrylamide involves the reaction of benzylamine with 3,4-dichlorophenylacrylic acid under basic conditions. The resulting product is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. The purity of this compound can be determined using techniques such as thin-layer chromatography and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
N-benzyl-3-(3,4-dichlorophenyl)acrylamide has been extensively studied for its potential use in the development of new drugs and therapies. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the treatment of various diseases. This compound has also been investigated for its ability to inhibit the activity of enzymes such as tyrosinase, which is involved in the production of melanin.
Propiedades
IUPAC Name |
(E)-N-benzyl-3-(3,4-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c17-14-8-6-12(10-15(14)18)7-9-16(20)19-11-13-4-2-1-3-5-13/h1-10H,11H2,(H,19,20)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMRUAKWMPBPLB-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-{[(diallylamino)carbonothioyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5815314.png)
![methyl {5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5815317.png)
![1-{4-[(1,3-benzodioxol-5-ylmethylene)amino]phenyl}ethanone](/img/structure/B5815319.png)

![ethyl 4-{[(cyclopentylamino)carbonothioyl]amino}benzoate](/img/structure/B5815330.png)
![3-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5815341.png)
![ethyl 2-[(dichloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5815352.png)
![4-methyl-1-[(4-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5815366.png)
![3-(1H-benzimidazol-2-yl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1,2,2-trimethylcyclopentanecarbohydrazide](/img/structure/B5815375.png)

![1-[3-(2-furyl)acryloyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5815393.png)
![2-[3-(2-chloro-6-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5815408.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5815410.png)